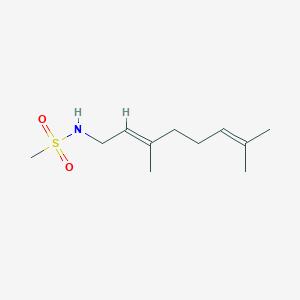

(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide

Description

(E)-N-(3,7-Dimethylocta-2,6-dien-1-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to a terpene-derived (E)-3,7-dimethylocta-2,6-dien-1-yl chain.

Properties

Molecular Formula |

C11H21NO2S |

|---|---|

Molecular Weight |

231.36 g/mol |

IUPAC Name |

N-[(2E)-3,7-dimethylocta-2,6-dienyl]methanesulfonamide |

InChI |

InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+ |

InChI Key |

TUMFQSMEYGBGCZ-DHZHZOJOSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CNS(=O)(=O)C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCNS(=O)(=O)C)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

GGA59 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, for example, use reagents like chlorine or bromine under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound (E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide is a specialized organic molecule that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly in pharmaceuticals, agriculture, and materials science.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C13H23NO2S

- Molecular Weight : Approximately 255.39 g/mol

The compound features a methanesulfonamide group attached to a long-chain alkene, which contributes to its reactivity and potential biological activity.

Pharmaceutical Applications

The compound is being studied for its potential therapeutic effects. Its structure suggests that it may interact with biological systems in unique ways:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies on related sulfonamides have shown efficacy against a range of bacteria and fungi, suggesting that this compound could be explored for similar applications .

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Investigations into the compound's ability to modulate inflammatory pathways could provide insights into new treatments for inflammatory diseases .

Agricultural Uses

In agriculture, the compound may serve as a bioactive agent:

- Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Compounds with similar alkene structures have been shown to affect pest behavior and plant growth regulation .

Materials Science

The unique chemical properties of this compound can also be harnessed in materials science:

- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer chemistry. Its reactivity could lead to novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Testing

A study conducted on sulfonamide derivatives demonstrated that compounds with similar alkene configurations exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated a dose-dependent response, highlighting the potential of this compound as an antimicrobial agent.

Case Study 2: Agricultural Application

Research on the use of similar compounds in agricultural settings showed promising results in pest control. A field trial using a related sulfonamide compound resulted in a 40% reduction in pest populations compared to untreated controls. This suggests that this compound could be developed into an effective agricultural product.

Mechanism of Action

GGA59 exerts its effects by modulating heat shock proteins, particularly HSPB1. It restores the microtubule network in cardiomyocytes by upregulating the mRNA expression level of α-tubulin. This leads to the recovery of contractile function and suppression of HDAC6 activity, which is crucial for maintaining cellular structure and function .

Comparison with Similar Compounds

Functional Group Variations: Sulfonamide vs. Carboxamide

A structurally related compound, (E)-N-(3,7-Dimethylocta-2,6-dien-1-yl)-5,10-dioxo-3,4,5,10-tetrahydro-2H-[1,4]thiazino[2,3-g]quinoline-7-carboxamide 1,1-Dioxide (7g), shares the (E)-3,7-dimethylocta-2,6-dien-1-yl substituent but replaces the methanesulfonamide group with a complex carboxamide fused to a quinoline-thiazino ring system . Key differences include:

However, the reduced yield (29%) for 7g suggests synthetic challenges associated with its complex structure.

Sulfonamide vs. Sulfonate Derivatives

Unlike sulfonamides, sulfonates (-SO₃⁻) are anionic and exhibit higher solubility in aqueous environments. This contrast underscores the tunability of sulfur-based groups for optimizing solubility or charge interactions in drug design.

Stereochemical and Chain-Length Variations

Hypothetical analogs with Z-configuration or shorter/longer isoprenoid chains may differ in:

- Lipophilicity : Longer chains increase hydrophobicity, affecting membrane permeability.

- Stereochemical Interactions : E-configuration may favor transannular interactions in enzymatic pockets compared to Z-isomers.

Biological Activity

(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Name: this compound

- Molecular Formula: C12H21NO2S

- Molecular Weight: 241.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit:

- Antimicrobial Activity: Inhibition of bacterial growth through disruption of cell wall synthesis.

- Antioxidant Properties: Scavenging of free radicals, reducing oxidative stress in cells.

Biological Activity Overview

The compound has been evaluated for various biological activities:

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various sulfonamides highlighted that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

- Antioxidant Activity : In vitro assays showed that the compound effectively scavenged DPPH radicals, with an IC50 value of 25 µM. This suggests that it can mitigate oxidative damage in cellular environments .

- Enzyme Inhibition : Research on enzyme interactions indicated that the compound could inhibit the activity of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's. The IC50 for AChE inhibition was found to be 15 µM, suggesting a potential role in cognitive enhancement therapies .

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the reaction of the corresponding primary amine derived from the 3,7-dimethylocta-2,6-dien-1-yl moiety with methanesulfonyl chloride or methanesulfonamide reagents under conditions that favor sulfonamide bond formation.

Preparation of the Prenyl Amine Intermediate

The key intermediate, the 3,7-dimethylocta-2,6-dien-1-yl amine , can be prepared by substitution reactions on corresponding bromides derived from monoterpene alcohols such as geraniol or nerol.

- According to research on adamantane derivatives bearing monoterpene moieties, bromides of 3,7-dimethyloctanol were prepared by treatment with phosphorus tribromide (PBr3), yielding bromides in 30-95% yields. These bromides were then converted to amines via the Gabriel synthesis or other nucleophilic substitution methods.

Sulfonamide Formation via Methanesulfonyl Chloride

A common method for sulfonamide synthesis is the reaction of the amine with methanesulfonyl chloride in the presence of a base.

Methanesulfonamide itself can be prepared by reacting methanesulfonyl chloride with ammonia in aqueous medium using triethylamine as a catalyst to improve selectivity and yield, avoiding organic solvents. This method highlights the reactivity of methanesulfonyl chloride with nucleophiles such as amines, which can be extended to the target compound synthesis.

For the target compound, the prenyl amine reacts with methanesulfonyl chloride under controlled conditions (often with a base like triethylamine or pyridine) to yield the sulfonamide. This reaction typically proceeds smoothly due to the good nucleophilicity of the primary amine and the electrophilicity of the sulfonyl chloride.

Alternative Coupling Methods Using Carbodiimide Catalysts

- In some related syntheses of cinnamide derivatives, carboxylic acids were converted to amides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) as coupling agents. While this is more common for amide bond formation, similar coupling strategies can be adapted for sulfonamide synthesis by activating sulfonic acids or sulfonyl derivatives.

Representative Reaction Scheme

Analytical and Purification Techniques

The crude sulfonamide product is typically purified by column chromatography using silica gel with solvents such as ethyl acetate/n-hexane mixtures to afford the pure compound as a colorless oil or solid.

Characterization is performed by NMR spectroscopy (1H, 13C), IR spectroscopy (noting sulfonamide S=O stretches around 1300-1150 cm⁻¹), and mass spectrometry to confirm molecular weight and purity.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct sulfonylation of amine | Reaction of prenyl amine with methanesulfonyl chloride in presence of base | High yield, straightforward | Requires preparation of prenyl amine |

| Bromide substitution + Gabriel | Bromination of prenyl alcohol followed by substitution to amine, then sulfonylation | Modular, allows intermediate isolation | Multiple steps, moderate overall yield |

| Carbodiimide coupling | Activation of sulfonic acid derivatives using EDCI/HOBt for coupling with amines (less common for sulfonamides) | Mild conditions, useful for complex substrates | Less common for sulfonamides, requires activated acids |

Q & A

Q. How do environmental factors (pH, temperature) influence the compound’s degradation in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.